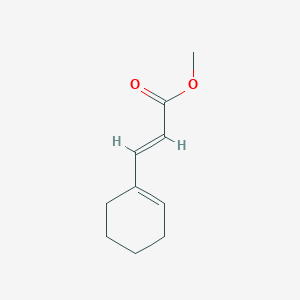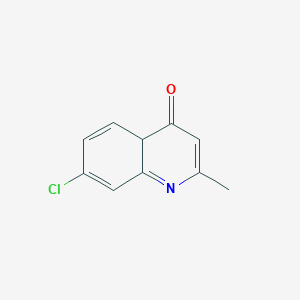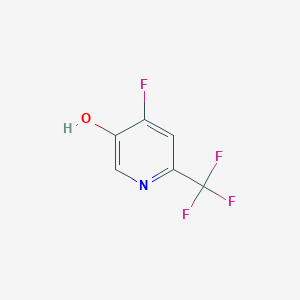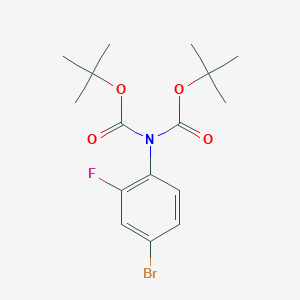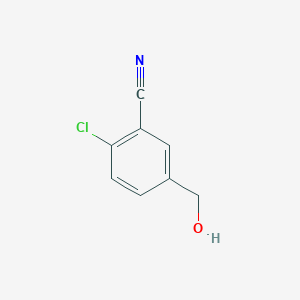
Zinc,(2-chlorophenyl)iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc,(2-chlorophenyl)iodo- is an organozinc compound that features a zinc atom bonded to a 2-chlorophenyl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2-chlorophenyl)iodo- typically involves the reaction of 2-chloroiodobenzene with zinc in the presence of a suitable catalyst. . This reaction is carried out under mild conditions and is known for its efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of Zinc,(2-chlorophenyl)iodo- may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Zinc,(2-chlorophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding zinc hydride derivatives.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include zinc oxide derivatives, zinc hydride derivatives, and various substituted 2-chlorophenyl compounds.
科学的研究の応用
Zinc,(2-chlorophenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: Zinc,(2-chlorophenyl)iodo- is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Zinc,(2-chlorophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the reactive zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
類似化合物との比較
Similar Compounds
Zinc,(2-bromophenyl)iodo-: Similar in structure but with a bromine atom instead of chlorine.
Zinc,(2-fluorophenyl)iodo-: Features a fluorine atom instead of chlorine.
Zinc,(2-methylphenyl)iodo-: Contains a methyl group instead of chlorine.
Uniqueness
Zinc,(2-chlorophenyl)iodo- is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and the types of reactions it can undergo. The chlorine atom can also affect the compound’s physical and chemical properties, making it distinct from its analogs.
特性
分子式 |
C6H4ClIZn |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
zinc;chlorobenzene;iodide |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
InChIキー |
NNTCIUUTIPRDJR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
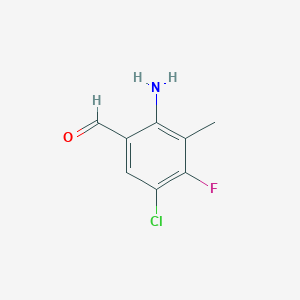
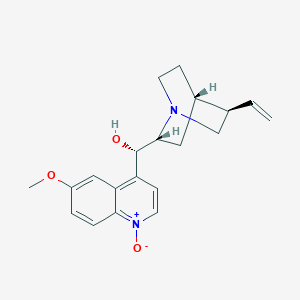
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)

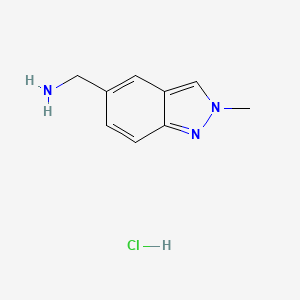
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
